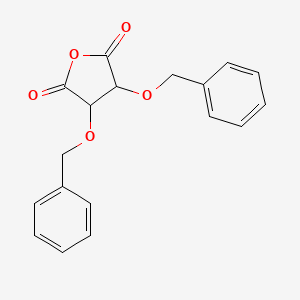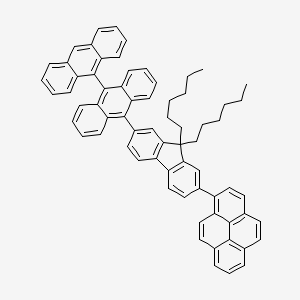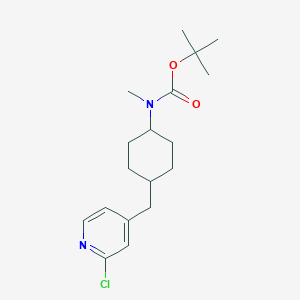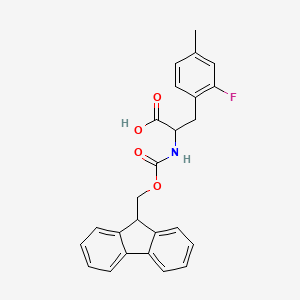![molecular formula C42H55NO8 B12303525 28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one](/img/structure/B12303525.png)
28-(3,3-Dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Lolitrem A is a potent tremorgenic mycotoxin produced by clavicipitaceous fungal endophytes, particularly those of the genera Epichloë and Neotyphodium, in association with grasses such as perennial ryegrass.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The biosynthesis of lolitrem A involves a series of enzymatic reactions within the fungal endophytes. Key enzymes include geranylgeranyl diphosphate synthases, monooxygenases, and cytochrome P450 enzymes . The synthetic route starts with the formation of geranylgeranyl diphosphate, followed by a series of oxidation and cyclization reactions to form the indole-diterpene skeleton .
Industrial Production Methods
Industrial production of lolitrem A is typically achieved through the cultivation of endophyte-infected perennial ryegrass. The endophytes are cultured under controlled conditions to maximize the production of lolitrem A. The compound is then extracted from the plant tissues using solvents and purified through techniques such as liquid chromatography .
Analyse Chemischer Reaktionen
Types of Reactions
Lolitrem A undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen, often facilitated by cytochrome P450 enzymes.
Reduction: The gain of electrons or hydrogen atoms, though less common for lolitrem A.
Substitution: Replacement of one functional group with another, which can occur under specific conditions.
Common Reagents and Conditions
Oxidizing Agents: Cytochrome P450 enzymes, molecular oxygen.
Reducing Agents: Less commonly used for lolitrem A.
Solvents: Dichloromethane, acetonitrile.
Major Products
The major products formed from these reactions include various hydroxylated and oxidized derivatives of lolitrem A, which can exhibit different biological activities .
Wissenschaftliche Forschungsanwendungen
Lolitrem A has several scientific research applications:
Wirkmechanismus
Lolitrem A exerts its effects by inhibiting large conductance calcium-activated potassium channels (BK channels). This inhibition disrupts the normal function of neurons and other electrically sensitive cells, leading to tremors and other neurological symptoms . The compound binds to the open state of the BK channels, preventing them from resetting after firing .
Vergleich Mit ähnlichen Verbindungen
Lolitrem A is part of a larger group of indole-diterpenes, which include:
Lolitrem B: Another potent tremorgenic mycotoxin with similar effects but different structural features.
Paxilline: A related compound that also inhibits BK channels but with different binding characteristics.
Lolitrem A is unique in its specific inhibition of BK channels and its role in the symbiotic relationship between grasses and fungal endophytes .
Eigenschaften
Molekularformel |
C42H55NO8 |
|---|---|
Molekulargewicht |
701.9 g/mol |
IUPAC-Name |
28-(3,3-dimethyloxiran-2-yl)-22-hydroxy-1,10,10,12,12,30,30,36-octamethyl-11,24,27,29,32-pentaoxa-3-azadecacyclo[17.17.0.02,17.04,16.07,15.09,13.022,36.023,25.023,33.026,31]hexatriaconta-2(17),4(16),5,7(15)-tetraen-8-one |
InChI |
InChI=1S/C42H55NO8/c1-35(2)23-18-21-20(28(44)27(23)36(3,4)51-35)11-12-24-26(21)22-17-19-13-16-41(45)39(9,40(19,10)30(22)43-24)15-14-25-42(41)32(49-42)29-31(46-25)37(5,6)50-34(47-29)33-38(7,8)48-33/h11-12,19,23,25,27,29,31-34,43,45H,13-18H2,1-10H3 |
InChI-Schlüssel |
PXJKIAMLVLKXQP-UHFFFAOYSA-N |
Kanonische SMILES |
CC1(C2CC3=C(C=CC4=C3C5=C(N4)C6(C(C5)CCC7(C6(CCC8C79C(O9)C3C(O8)C(OC(O3)C3C(O3)(C)C)(C)C)C)O)C)C(=O)C2C(O1)(C)C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(Pyridin-4-yl)phenyl]ethanol](/img/structure/B12303444.png)
![7,13-diazatetracyclo[7.7.1.02,7.013,17]heptadec-4-en-6-one;hydroiodide](/img/structure/B12303457.png)

![[(1R,3S)-3-[3-[[5-(methoxymethyl)-2-methylpyrazole-3-carbonyl]amino]-1H-pyrazol-5-yl]cyclopentyl] N-propan-2-ylcarbamate](/img/structure/B12303467.png)




![5,6-Bis[4-(9,9-dimethyl-9,10-dihydroacridine)pheny]-2,3-dicyano-pyrazine](/img/structure/B12303507.png)

![(2S,3R,4S,5R,6R)-2-(4-ethenylphenoxy)-6-[[(2R,3R,4R,5S,6S)-3,4,5-trihydroxy-6-methyl-oxan-2-yl]oxymethyl]oxane-3,4,5-triol](/img/structure/B12303524.png)



